N-[3-(7-Methoxynaphthalen-1-yl)propyl]-N'-propylurea
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Overview
Description
N-[3-(7-Methoxynaphthalen-1-yl)propyl]-N’-propylurea is a chemical compound with the molecular formula C18H24N2O2. It is known for its unique structure, which includes a naphthalene ring substituted with a methoxy group and a propylurea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(7-Methoxynaphthalen-1-yl)propyl]-N’-propylurea typically involves the reaction of 7-methoxy-1-naphthylpropylamine with propyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 7-methoxy-1-naphthylpropylamine and propyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.
Catalysts: A base such as triethylamine may be used to facilitate the reaction.
Purification: The product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of N-[3-(7-Methoxynaphthalen-1-yl)propyl]-N’-propylurea may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[3-(7-Methoxynaphthalen-1-yl)propyl]-N’-propylurea undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and alcohols.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
N-[3-(7-Methoxynaphthalen-1-yl)propyl]-N’-propylurea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(7-Methoxynaphthalen-1-yl)propyl]-N’-propylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Shares a similar naphthalene structure but differs in functional groups.
N-(2-(7-methoxynaphthalen-1-yl)ethyl)acetamide: Another compound with a methoxynaphthalene core but different substituents.
Uniqueness
N-[3-(7-Methoxynaphthalen-1-yl)propyl]-N’-propylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
185336-01-0 |
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Molecular Formula |
C18H24N2O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1-[3-(7-methoxynaphthalen-1-yl)propyl]-3-propylurea |
InChI |
InChI=1S/C18H24N2O2/c1-3-11-19-18(21)20-12-5-8-14-6-4-7-15-9-10-16(22-2)13-17(14)15/h4,6-7,9-10,13H,3,5,8,11-12H2,1-2H3,(H2,19,20,21) |
InChI Key |
GOLNPGDVTXVSDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)NCCCC1=CC=CC2=C1C=C(C=C2)OC |
Origin of Product |
United States |
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